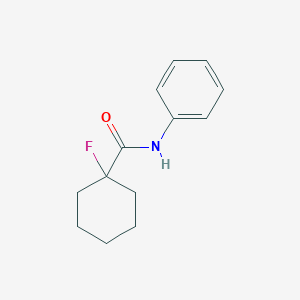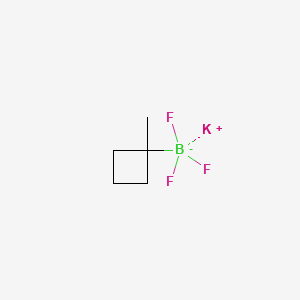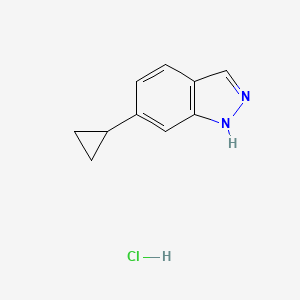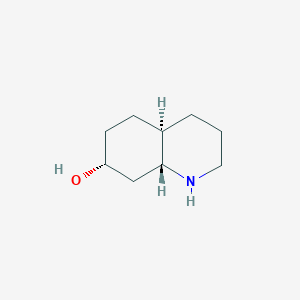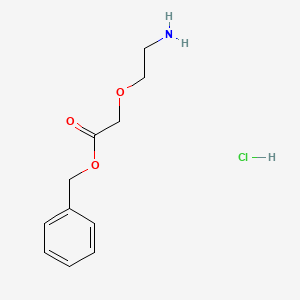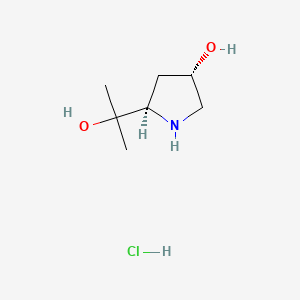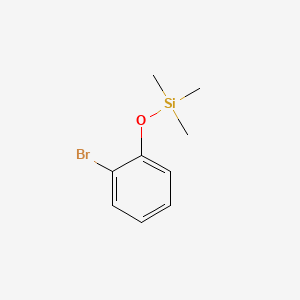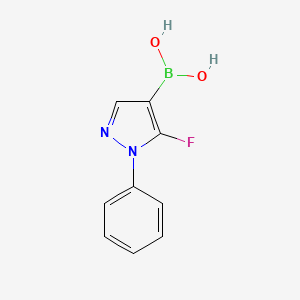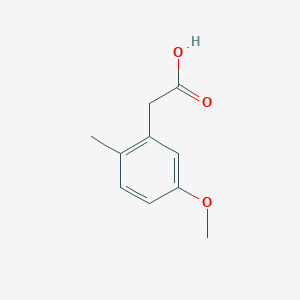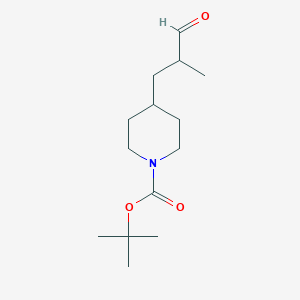
3-Phenyl-1H-pyrazole-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative featuring a phenyl group attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting phenylhydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more controlled conditions and the use of advanced catalysts to improve yield and purity. Continuous flow reactors and other modern techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can lead to the formation of boronic acids with different substituents.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides are typically employed.
Major Products Formed:
Boronic Esters: These are formed through the reaction of boronic acids with diols or polyols.
Substituted Pyrazoles: Various nucleophiles can replace hydrogen atoms on the pyrazole ring, leading to diverse derivatives.
Scientific Research Applications
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its use in material science for the development of advanced materials and coatings is also notable.
Mechanism of Action
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is compared with other similar compounds such as phenylboronic acid, pyrazole derivatives, and other boronic acids. Its uniqueness lies in the combination of the pyrazole ring and the boronic acid group, which provides distinct reactivity and biological activity.
Comparison with Similar Compounds
Phenylboronic acid
Pyrazole derivatives
Other boronic acids
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H9BN2O2 |
|---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6,13-14H,(H,11,12) |
InChI Key |
IXRIVZQAHMPEPC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


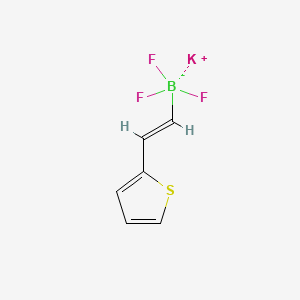
amine hydrochloride](/img/structure/B15298240.png)
